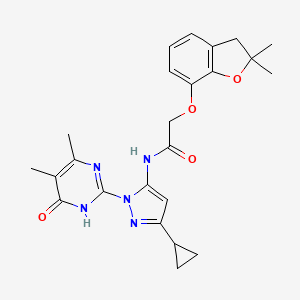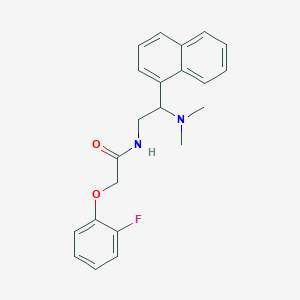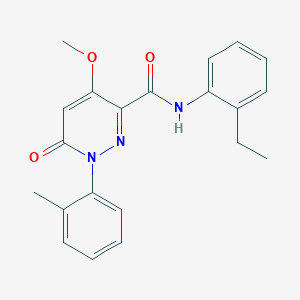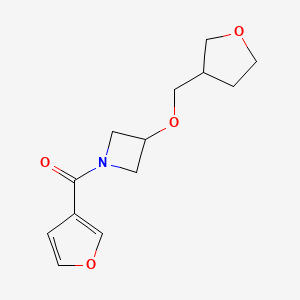
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” is a related compound . It has a molecular weight of 211.07 and is a powder at room temperature .
Synthesis Analysis
A new series of compounds, “3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides” and their thiazole derivatives, have been synthesized . The synthesis involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Chemical Reactions Analysis
The synthesis of related compounds involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Physical And Chemical Properties Analysis
The related compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” is a powder at room temperature . It has a molecular weight of 211.07 .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity Assessment
This compound has been utilized in the synthesis of derivatives that exhibit promising antiproliferative effects . These derivatives have been tested for their cytotoxicity against various cancer cell lines, including liver, prostate, and breast cancer cells. The assessment revealed that certain compounds containing the 2,5-dichlorothiophen-3-yl moiety show significant cytotoxic activity, with IC50 values ranging from 1–5 µM .
Antimicrobial Applications
Derivatives of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial strains, indicating their potential use in developing new antimicrobial agents .
Antioxidant Properties
Research indicates that certain derivatives of this compound possess antioxidant activities. These properties are crucial in the development of therapeutic agents that can combat oxidative stress-related diseases .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets. This is particularly important in drug design, where the binding affinity and mode of action of a compound need to be predicted .
Pharmacological Research
The versatility of the thiophene ring in this compound makes it a valuable scaffold in pharmacological research. It can be used to create derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Drug Discovery and Development
The structural features of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide make it a potential candidate for the development of new drugs. Its ability to be modified and form various derivatives allows for the exploration of new therapeutic compounds .
Safety and Hazards
The related compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
A series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were successfully synthesized by the condensation of chalcones with malononitrile in basic medium . These compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines . This suggests potential future directions in the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NOS/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPSCSZRIZQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)N)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)



![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2935046.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
![4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2935049.png)


![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)